molecular formula C8H11NO4S B13021468 3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid

3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid

Cat. No.: B13021468
M. Wt: 217.24 g/mol
InChI Key: OQQVUYBOULOTEZ-UHFFFAOYSA-N
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Description

3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid is a complex organic compound featuring a thietane ring, which is a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid typically involves the formation of the thietane ring followed by the introduction of the amino and dioxopropanoic acid groups. One common method involves the cyclization of a suitable precursor under basic conditions to form the thietane ring. Subsequent reactions introduce the amino group and the dioxopropanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiiranes: Three-membered sulfur-containing rings.

    Oxiranes: Three-membered oxygen-containing rings.

    Aziridines: Three-membered nitrogen-containing rings.

    Oxetanes: Four-membered oxygen-containing rings.

Uniqueness

3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid is unique due to its specific combination of a thietane ring with an amino and dioxopropanoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

3-[(2,2-dimethylthietan-3-yl)amino]-2,3-dioxopropanoic acid

InChI

InChI=1S/C8H11NO4S/c1-8(2)4(3-14-8)9-6(11)5(10)7(12)13/h4H,3H2,1-2H3,(H,9,11)(H,12,13)

InChI Key

OQQVUYBOULOTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)C(=O)C(=O)O)C

Origin of Product

United States

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